RDZOQDZSSWYGFI-UHFFFAOYSA-M RDZOQDZSSWYGFI-UHFFFAOYSA-M
Brand Name: Vulcanchem
CAS No.: 154644-22-1
VCID: VC21100931
InChI: InChI=1S/C29H35N4.ClH/c1-27(2)21-13-7-9-15-23(21)32(6)25(27)17-11-18-26-28(3,4)22-14-8-10-16-24(22)33(26)20-12-19-29(5)30-31-29;/h7-11,13-18H,12,19-20H2,1-6H3;1H/q+1;/p-1
SMILES: CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-]
Molecular Formula: C29H35ClN4
Molecular Weight: 475.1 g/mol

RDZOQDZSSWYGFI-UHFFFAOYSA-M

CAS No.: 154644-22-1

Cat. No.: VC21100931

Molecular Formula: C29H35ClN4

Molecular Weight: 475.1 g/mol

* For research use only. Not for human or veterinary use.

RDZOQDZSSWYGFI-UHFFFAOYSA-M - 154644-22-1

Specification

CAS No. 154644-22-1
Molecular Formula C29H35ClN4
Molecular Weight 475.1 g/mol
IUPAC Name (2Z)-3,3-dimethyl-1-[3-(3-methyldiazirin-3-yl)propyl]-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride
Standard InChI InChI=1S/C29H35N4.ClH/c1-27(2)21-13-7-9-15-23(21)32(6)25(27)17-11-18-26-28(3,4)22-14-8-10-16-24(22)33(26)20-12-19-29(5)30-31-29;/h7-11,13-18H,12,19-20H2,1-6H3;1H/q+1;/p-1
Standard InChI Key RDZOQDZSSWYGFI-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-]
SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-]

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